molecular formula C11H10FNO2S B14168188 Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B14168188
M. Wt: 239.27 g/mol
InChI Key: GGFBEMGBBPMCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 5-fluorobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ethyl 2-(benzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(4-methylbenzo[D]thiazol-2-YL)acetate

Comparison: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

GGFBEMGBBPMCLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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